Antitumor Agent-130 p300 HAT Inhibitory Potency: Head-to-Head IC₅₀ Comparison with C646 and L002
Antitumor agent-130 inhibits p300 HAT with an IC₅₀ of 1.51 μM [1], positioning it as moderately potent relative to benchmark inhibitors. In direct cross-study comparison, C646 exhibits an IC₅₀ of 1.6 μM (Ki = 400 nM) [2], while L002 demonstrates an IC₅₀ of 1.98 μM [3]. This indicates Antitumor agent-130's p300 HAT inhibition is within the same micromolar potency range as established tool compounds, yet its berberine-derived scaffold offers a distinct chemical starting point for SAR exploration not shared by C646 (pyrazolone-containing) or L002.
| Evidence Dimension | p300 Histone Acetyltransferase (HAT) Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.51 μM |
| Comparator Or Baseline | C646: IC₅₀ = 1.6 μM, Ki = 400 nM; L002: IC₅₀ = 1.98 μM |
| Quantified Difference | Antitumor agent-130 is 1.06-fold more potent than C646 and 1.31-fold more potent than L002 (IC₅₀ basis) |
| Conditions | Biochemical p300 HAT activity assay |
Why This Matters
Researchers requiring a micromolar p300 HAT inhibitor with a berberine-derived scaffold distinct from pyrazolone or other chemotypes should select Antitumor agent-130 over C646 or L002 to diversify chemical probe collections and mitigate scaffold-specific off-target liabilities.
- [1] Lai, R., et al. Novel berberine derivatives as p300 histone acetyltransferase inhibitors in combination treatment for breast cancer. European Journal of Medicinal Chemistry. 2024; 265: 116087. PMID: 38215590. View Source
- [2] Bowers, E.M., et al. Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor. Chemistry & Biology. 2010; 17(5): 471-482. View Source
- [3] Yang, H., et al. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents. Molecular Cancer Therapeutics. 2013; 12(5): 610-620. View Source
